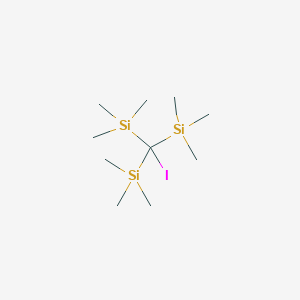
(Iodomethanetriyl)tris(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trimethylsilyl)methyl iodide is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a central carbon atom, which is also bonded to an iodine atom. This compound is known for its high reactivity and is used in various chemical reactions and applications, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl)methyl iodide can be synthesized through the oxidative cleavage of hexamethyldisilane by iodine or by the cleavage of hexamethyldisiloxane with aluminum triiodide . The reactions are as follows:
Oxidative Cleavage of Hexamethyldisilane: [ \text{(CH}_3\text{)}_3\text{Si-Si(CH}_3\text{)}_3 + \text{I}_2 \rightarrow 2 \text{(CH}_3\text{)}_3\text{SiI} ]
Cleavage of Hexamethyldisiloxane: [ 3 \text{(CH}_3\text{)}_3\text{Si-O-Si(CH}_3\text{)}_3 + 2 \text{AlI}_3 \rightarrow 6 \text{(CH}_3\text{)}_3\text{SiI} + \text{Al}_2\text{O}_3 ]
Industrial Production Methods: While specific industrial production methods for tris(trimethylsilyl)methyl iodide are not widely documented, the synthesis typically involves the use of readily available reagents such as hexamethyldisilane, iodine, and aluminum triiodide under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(trimethylsilyl)methyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form trimethylsilyl ethers and hydrogen iodide. [ \text{R-OH} + \text{(CH}_3\text{)}_3\text{SiI} \rightarrow \text{R-O-Si(CH}_3\text{)}_3 + \text{HI} ]
Deprotection Reactions: It is used to remove the Boc protecting group from amines.
Common Reagents and Conditions: Common reagents used in reactions with tris(trimethylsilyl)methyl iodide include alcohols, ethers, and amines. The reactions typically occur under mild conditions, making it a versatile reagent in organic synthesis.
Major Products: The major products formed from reactions with tris(trimethylsilyl)methyl iodide include trimethylsilyl ethers, iodoalkanes, and deprotected amines.
Aplicaciones Científicas De Investigación
Tris(trimethylsilyl)methyl iodide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trimethylsilyl groups onto various substrates, enhancing their volatility and stability for analytical techniques such as gas chromatography.
Material Science: It plays a role in the synthesis of polymers and materials, particularly in radical-based reactions and hydrosilylation processes.
Biological Applications: While specific biological applications are less documented, its use in organic synthesis indirectly supports the development of biologically active compounds.
Mecanismo De Acción
The mechanism of action of tris(trimethylsilyl)methyl iodide involves the generation of reactive intermediates, such as trimethylsilyl radicals, which facilitate various chemical transformations. For example, in radical-based reductions, the compound generates trimethylsilyl radicals that propagate chain reactions, leading to the reduction of functional groups .
Comparación Con Compuestos Similares
Trimethylsilyl Chloride: Used for similar purposes in organic synthesis but is less reactive compared to tris(trimethylsilyl)methyl iodide.
Tris(trimethylsilyl)silane: Another organosilicon compound used in radical reductions and hydrosilylation, offering lower toxicity compared to organotin compounds.
Uniqueness: Tris(trimethylsilyl)methyl iodide is unique due to its high reactivity and versatility in various chemical reactions. Its ability to introduce trimethylsilyl groups under mild conditions makes it a valuable reagent in organic synthesis and material science.
Propiedades
Número CAS |
65426-05-3 |
|---|---|
Fórmula molecular |
C10H27ISi3 |
Peso molecular |
358.48 g/mol |
Nombre IUPAC |
[iodo-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H27ISi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
Clave InChI |
YQEXMOXGTWXTCA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


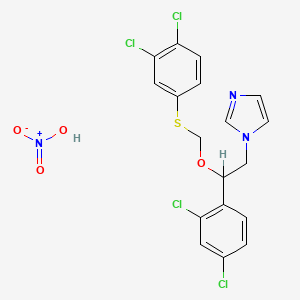

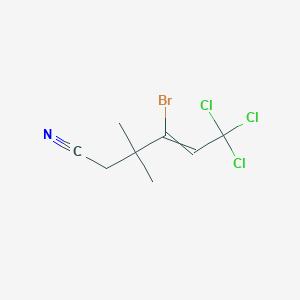
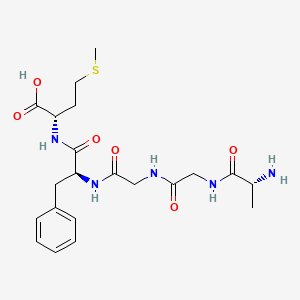
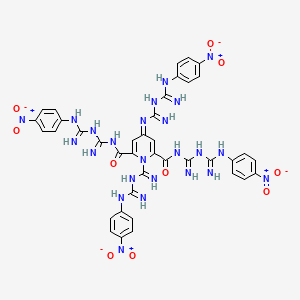


![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
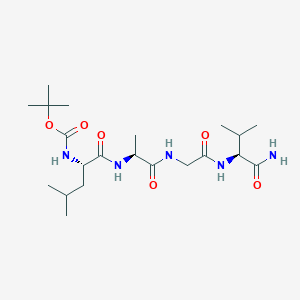
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)

